Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate
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Overview
Description
Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyano group, two phenyl groups, and a carboxylate ester group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate typically involves the reaction of a suitable precursor with a cyano group and an oxirane ring. One common method is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired oxirane compound in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antitumor activities
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate involves its interaction with molecular targets and pathways. It has been shown to induce mitochondrial dysfunction by permeabilizing the inner mitochondrial membrane, leading to the inhibition of electron transport and induction of apoptosis . This compound also modulates the generation of reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar structure but with a methyl group instead of a cyano group.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. The cyano group enhances its ability to participate in various chemical reactions and interact with biological targets.
Properties
CAS No. |
61149-90-4 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 2-cyano-3,3-diphenyloxirane-2-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-20-15(19)16(12-18)17(21-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
UIPCTTYJXKENCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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